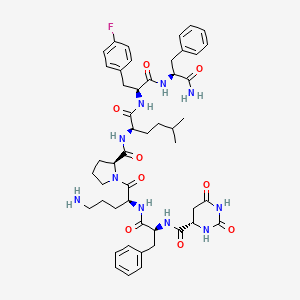
(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, due to its complex structure, is likely to have specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions could be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions might occur at reactive sites within the peptide chain.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific sites of reactivity within the peptide. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the conversion of ketones to alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model peptide to study peptide bond formation, stability, and reactivity. It may also serve as a substrate in enzymatic reactions to investigate enzyme specificity and kinetics.
Biology
In biological research, this peptide could be used to study protein-protein interactions, cellular uptake mechanisms, and intracellular signaling pathways. It might also be employed in the development of peptide-based drugs or as a tool in structural biology to elucidate protein folding and dynamics.
Medicine
Medically, this compound could have potential applications in drug development, particularly in designing peptide-based therapeutics for various diseases. It might also be used in diagnostic assays to detect specific biomarkers.
Industry
In the industrial sector, this peptide could be utilized in the production of peptide-based materials, such as hydrogels or nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of this peptide would depend on its specific structure and target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include cell surface receptors, intracellular proteins, or nucleic acids. The pathways involved might include signal transduction cascades, gene expression regulation, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide: is similar to other synthetic peptides such as:
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of unique functional groups such as the fluoro-phenylalanine. These features could confer specific binding properties, stability, and biological activity that distinguish it from other peptides.
Properties
Molecular Formula |
C49H63FN10O9 |
|---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
HXKFHHNEFCZKPG-UESVSLRLSA-N |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CC(=O)NC(=O)N5 |
Canonical SMILES |
CC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















